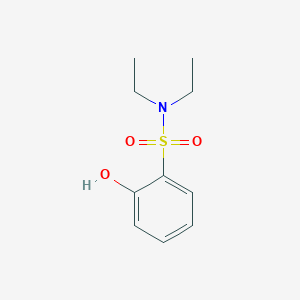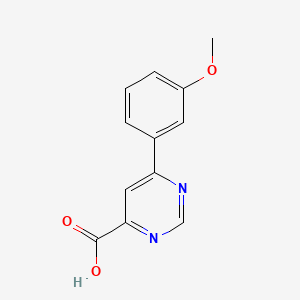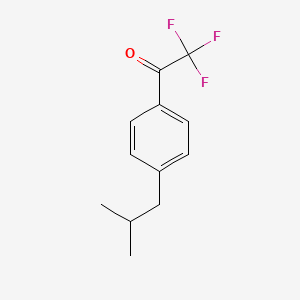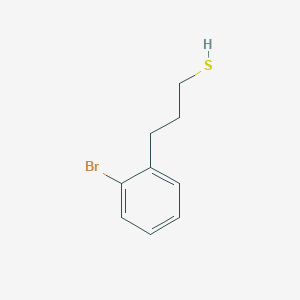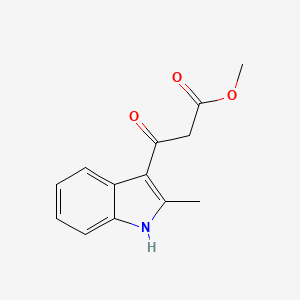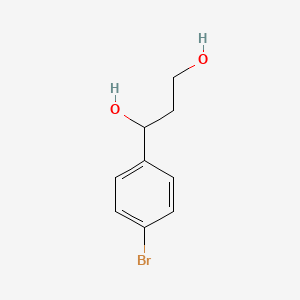
1-(4-Bromophenyl)-1,3-propanediol
Vue d'ensemble
Description
1-(4-Bromophenyl)-1,3-propanediol is a useful research compound. Its molecular formula is C9H11BrO2 and its molecular weight is 231.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Bromophenyl)-1,3-propanediol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromophenyl)-1,3-propanediol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Downstream Processing in Microbial Production : 1,3-Propanediol, closely related to 1-(4-Bromophenyl)-1,3-propanediol, is significant in microbial production, where downstream processing plays a crucial role. Methods like evaporation, distillation, membrane filtration, ion exchange chromatography, liquid-liquid extraction, and reactive extraction are used, emphasizing the need for efficiency in yield, purity, and energy consumption (Xiu & Zeng, 2008).
Genetic Engineering for Enhanced Production : Genetic engineering has been employed to enhance the microbial production of 1,3-Propanediol. Modified strains show higher yield and efficiency, indicating potential for improved synthesis methods (Yang et al., 2018).
Effective Recovery Techniques : Studies on the recovery of 1,3-Propanediol from fermentation broth using techniques like flocculation, reactive extraction, and distillation highlight the importance of efficient recovery methods for industrial applications (Hao et al., 2006).
Aqueous Two-Phase Extraction : The use of aqueous two-phase systems for extracting 1,3-Propanediol from fermentation broth shows significant efficiency. Such systems are effective for separating diols and removing cells and biomacromolecules (Li et al., 2009).
Heterogeneous Catalysts in Chemical Routes : Research on heterogeneous catalysts for the production of 1,3-Propanediol from glycerol indicates a move towards more efficient and cost-effective industrial processes (Ruy et al., 2020).
Microbial Production Advances : The microbial production of 1,3-Propanediol, including the use of wild and recombinant strains, demonstrates its wide range of applications, especially in polymer and cosmetic industries. Efficient use of fermentation processes and genetic/metabolic engineering are key to increasing yields (Saxena et al., 2009).
Novel Separation Technologies : Research into new separation technologies, such as liquid-liquid extraction systems, shows promise in improving the economic viability of bioproduction of 1,3-Propanediol (Wischral et al., 2017).
Propriétés
IUPAC Name |
1-(4-bromophenyl)propane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,9,11-12H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJQVEQPZXOUOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCO)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-1,3-propanediol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



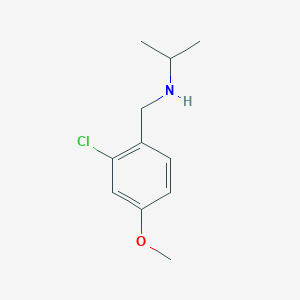


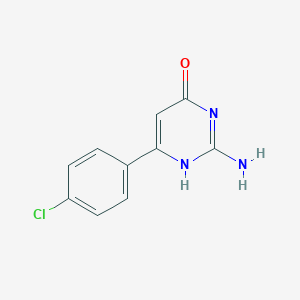

![(2-Phenylbenzo[d]oxazol-5-yl)methanamine](/img/structure/B7906059.png)
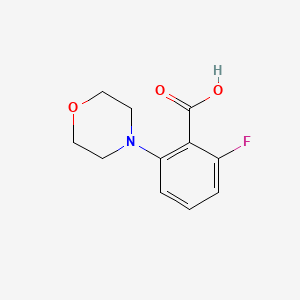
![3-Methyl-5-[4-(propan-2-yl)phenyl]aniline](/img/structure/B7906065.png)
![2-([1,1'-Biphenyl]-4-yl)-2-methylpropan-1-ol](/img/structure/B7906072.png)
